molecular formula C8H16Cl2N2O B3067945 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride CAS No. 1956389-84-6

1,8-Diazaspiro[4.5]decan-2-one dihydrochloride

Cat. No.: B3067945
CAS No.: 1956389-84-6
M. Wt: 227.13
InChI Key: JGVHICWCZWPQFH-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is a chemical compound with the molecular formula C8H15ClN2O. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[4.5]decan-2-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the use of N-hexylpiperidone, which undergoes hydrogenation followed by substitution reactions to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The reactions are carried out in reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.5]decan-2-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

1,8-Diazaspiro[4.5]decan-2-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms in the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

1,8-Diazaspiro[4.5]decan-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₄Cl₂N₂O
  • Molecular Weight : Approximately 241.16 g/mol
  • Structure : The compound features a diazaspiro configuration, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity:

  • Inhibition of Necroptosis : Preliminary studies indicate that this compound acts as a potent inhibitor of necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders .
  • Neuropharmacological Effects : Similar compounds have demonstrated the ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting that this compound may have neuropharmacological applications .

Anticancer Potential

Research has indicated that compounds with spirocyclic structures can exhibit anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines .
CompoundCell LineIC50 (µM)Reference
1,8-Diazaspiro[4.5]decan-2-oneFaDu (hypopharyngeal)10
EF24 AnalogLung Cancer5

Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases is being explored:

  • Alzheimer's Disease Models : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential for cognitive enhancement and neuroprotection .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Piperidine Derivatives : A review of piperidine derivatives revealed that spirocyclic compounds significantly affect cancer cell proliferation and apoptosis induction .
  • Neuropharmacological Applications : Research indicates that compounds like 1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride may enhance neurotransmitter signaling pathways, which could be beneficial in managing conditions like depression and anxiety .

Properties

IUPAC Name

1,8-diazaspiro[4.5]decan-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;;/h9H,1-6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVHICWCZWPQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)NC1=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Reactant of Route 2
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Reactant of Route 3
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Reactant of Route 4
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Reactant of Route 5
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride
Reactant of Route 6
1,8-Diazaspiro[4.5]decan-2-one dihydrochloride

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